molecular formula C20H23ClN2O3 B2460731 2-(4-chlorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide CAS No. 954081-35-7

2-(4-chlorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide

Cat. No. B2460731
CAS RN: 954081-35-7
M. Wt: 374.87
InChI Key: DUYKKWWYWGLNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPCA belongs to the class of amide compounds and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Structural Analysis

  • Anticancer Drug Synthesis : A study by Sharma et al. (2018) detailed the synthesis of a compound similar in structure, focusing on its anticancer applications through molecular docking analysis targeting the VEGFr receptor. This research emphasizes the potential of such compounds in developing anticancer drugs (Sharma et al., 2018).
  • Potential Pesticides : Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide for potential use as pesticides. This work underscores the versatility of these compounds in agricultural applications (Olszewska et al., 2009).

Biological Activity and Applications

  • Antibacterial Agents : Desai et al. (2008) synthesized and evaluated several 2-(4-chlorophenoxy)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity against gram-positive and gram-negative bacteria, showcasing their potential as antibacterial agents (Desai et al., 2008).
  • Insect Growth Regulators : A study by Devi and Awasthi (2022) on Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate highlighted its application as an insect growth regulator, indicating potential use in pest management strategies (Devi & Awasthi, 2022).

Environmental and Metabolic Studies

  • Herbicide Metabolism : Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides, shedding light on the metabolic pathways and potential environmental impacts of these compounds (Coleman et al., 2000).
  • Biodegradation : Wang et al. (2015) studied the N-Deethoxymethylation of acetochlor, identifying a cytochrome P450 system involved in the biodegradation process. This research is crucial for understanding how such compounds are broken down in the environment (Wang et al., 2015).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, electrostatic interactions, and π–π stacking . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it’s difficult to predict its potential effects at the molecular and cellular levels .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYKKWWYWGLNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.